molecular formula C17H12N2O B3051484 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 340319-15-5

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

Cat. No.: B3051484
CAS No.: 340319-15-5
M. Wt: 260.29 g/mol
InChI Key: NOWKHVRSYCMZFU-UHFFFAOYSA-N
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Description

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3 . The benzonitrile moiety can be attached through a nucleophilic substitution reaction involving a suitable halogenated benzonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules . The formyl and nitrile groups can further modulate its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .

Properties

IUPAC Name

2-[(3-formylindol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-9-13-5-1-2-6-14(13)10-19-11-15(12-20)16-7-3-4-8-17(16)19/h1-8,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWKHVRSYCMZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359319
Record name 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340319-15-5
Record name 2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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